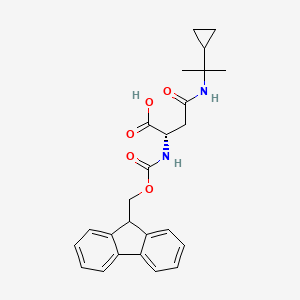

Fmoc-asn(dmcp)-OH

Description

Evolution of Asparagine Protection Strategies in Solid-Phase Peptide Synthesis

The incorporation of asparagine into a growing peptide chain during Fmoc-based SPPS is fraught with potential side reactions. A primary issue is the dehydration of the side-chain amide to form a nitrile (β-cyano-alanine) during the carboxyl group activation step required for coupling. scite.ai This irreversible modification terminates the peptide chain and complicates purification.

Another significant challenge is the formation of aspartimide. This side reaction involves the cyclization of the aspartic acid residue, which is particularly problematic when asparagine is followed by specific amino acids like glycine, asparagine, or serine. nih.goviris-biotech.de Aspartimide formation can lead to a mixture of undesired by-products, including α- and β-peptides, and can cause racemization at the aspartic acid residue. nih.gov

Early strategies often involved using asparagine without side-chain protection, which led to poor solubility of the Fmoc-Asn-OH derivative in common SPPS solvents like dimethylformamide (DMF), causing inefficient coupling. google.comgoogleapis.com To address these issues, the trityl (Trt) protecting group was introduced for the asparagine side chain. While Fmoc-Asn(Trt)-OH improved solubility and reduced nitrile formation, it presented its own set of problems. luxembourg-bio.com The bulky nature of the Trt group can sterically hinder coupling reactions, slowing down the elongation process. alfa-chemistry.com Furthermore, cleavage of the Trt group can sometimes be sluggish, especially when the asparagine residue is located near the N-terminus of the peptide. alfa-chemistry.com These limitations spurred the search for more effective protecting groups.

Rationale for the Development of Fmoc-Asn(Dmcp)-OH as a Building Block

The quest for a superior protecting group for asparagine led to the design and synthesis of the 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dmcp) group. The development of this compound was driven by the need to overcome the shortcomings of existing methods, particularly those associated with the Trt group. The Dmcp group was conceived as a highly acid-labile protecting group, ensuring its rapid and complete removal during the final trifluoroacetic acid (TFA) cleavage step of SPPS. alfa-chemistry.comresearchgate.net

The design of the Dmcp group aimed to balance sufficient steric bulk to prevent side reactions with a structure that would not impede coupling efficiency. The rationale was to create a protecting group that would enhance the solubility of the Fmoc-amino acid derivative, facilitate faster and more complete coupling reactions, and be readily cleaved under standard conditions without generating problematic side products. alfa-chemistry.comnih.gov

Overview of this compound's Strategic Advantages in Peptide Elongation

This compound offers several key advantages over its predecessors, most notably Fmoc-Asn(Trt)-OH, making it a valuable tool in contemporary peptide synthesis.

Enhanced Solubility : this compound exhibits greater solubility in DMF compared to Fmoc-Asn(Trt)-OH. alfa-chemistry.com This allows for coupling reactions to be performed at higher concentrations, which can drive the reaction to completion more efficiently.

Improved Coupling Efficiency : The less hindered nature of the Dmcp group compared to the Trt group results in faster coupling kinetics. alfa-chemistry.com This is particularly advantageous when synthesizing long or "difficult" peptide sequences where efficient and rapid coupling is crucial to maintaining the integrity of the growing peptide chain.

Rapid Cleavage : The Dmcp group is cleaved rapidly during the final TFA deprotection step. alfa-chemistry.com This efficient removal is beneficial as it minimizes the exposure of the peptide to harsh acidic conditions, reducing the risk of acid-catalyzed side reactions.

Increased Solubility of Protected Peptides : Peptides containing Dmcp-protected asparagine residues have shown enhanced solubility. alfa-chemistry.com This can help to prevent aggregation of the peptide on the solid support, a common problem that can lead to incomplete reactions and lower yields.

Comparative Properties of Asparagine Protecting Groups

| Property | Fmoc-Asn(Trt)-OH | This compound |

|---|---|---|

| Solubility in DMF | Standard | Higher alfa-chemistry.com |

| Coupling Speed | Slower (due to steric hindrance) alfa-chemistry.com | Faster alfa-chemistry.com |

| Cleavage Rate | Can be slow, especially at N-terminus alfa-chemistry.com | Rapid alfa-chemistry.com |

| Prevention of Side Reactions | Effective | Highly Effective |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H28N2O5 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2S)-4-(2-cyclopropylpropan-2-ylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C25H28N2O5/c1-25(2,15-11-12-15)27-22(28)13-21(23(29)30)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t21-/m0/s1 |

InChI Key |

XJQSVBZBGZBJDP-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C1CC1)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C)(C1CC1)NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Mechanistic and Kinetic Aspects of the Dmcp Protecting Group

Elucidation of the Dmcp Group's Role in Amide Side-Chain Protection

Fmoc-asn(dmcp)-OH serves as a vital building block in Fmoc SPPS, where the DMCP moiety is specifically employed to safeguard the amide functionality of the asparagine side chain.

Role in Amide Side-Chain Protection: The primary function of the DMCP group is to prevent undesirable side reactions that can occur with unprotected asparagine or glutamine side-chain amides during peptide synthesis. These reactions primarily include dehydration, which can convert the amide to a nitrile (forming β-cyanoalanine), and potential interactions with coupling reagents, leading to reduced yields and impure products peptide.comajol.infonih.gov. By forming a stable derivative, the DMCP group ensures the amide remains intact until the final deprotection step.

Advantages over Other Protecting Groups: this compound is often cited as a superior alternative to Fmoc-Asn(Trt)-OH (Trityl-protected asparagine) for several reasons. Its enhanced solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) facilitates coupling reactions at higher concentrations, which can be critical for efficient peptide chain elongation netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie. Furthermore, DMCP-protected peptides exhibit improved solubility, aiding in both synthesis and purification processes netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie.

Chemical Properties: this compound has the empirical formula C₂₅H₂₈N₂O₅ and a molecular weight of 436.50 g/mol sigmaaldrich.com. Its CAS number is 172947-19-2 sigmaaldrich.comalfa-chemistry.comscientificlabs.ie. The compound is typically supplied as a white to slight yellow to beige powder scientificlabs.ie.

Reaction Kinetics of Dmcp Cleavage in Fmoc-Based Methodologies

The kinetics of DMCP group removal are crucial for its practical application in Fmoc SPPS, ensuring efficient deprotection without compromising the peptide chain.

Cleavage Conditions: The DMCP group is generally considered acid-labile ajol.infonih.govgoogle.comresearchgate.net. While specific kinetic data (e.g., precise half-lives under various conditions) for DMCP cleavage are not extensively detailed in the provided literature, it is described as being removed rapidly netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie. It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal nih.govug.edu.pl.

Comparative Kinetics: The DMCP group's cleavage is noted as being rapid, and in some contexts, faster than that of the Trityl (Trt) group netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie. For comparison, similar acid-labile protecting groups like the trialkoxybenzyl (Taob) group have reported cleavage half-lives of less than one minute in 95% trifluoroacetic acid (TFA) google.com. This suggests that DMCP likely cleaves efficiently under standard acidic deprotection conditions.

Byproducts of Cleavage: Specific byproducts resulting from DMCP cleavage are not detailed in the provided search results. However, acid-labile protecting groups typically cleave to yield the deprotected functional group and the corresponding fragment of the protecting group.

Influence of Dmcp on Coupling Efficiencies in Solid-Phase Peptide Synthesis

The presence of the DMCP group on asparagine residues has a positive impact on coupling efficiency in SPPS.

Impact on Coupling: The DMCP group significantly enhances the solubility of asparagine derivatives in DMF, a common solvent in SPPS. This improved solubility allows for higher concentrations during coupling reactions, leading to more efficient and faster coupling compared to less soluble derivatives like Fmoc-Asn(Trt)-OH netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie. The coupling of DMCP-protected amino acids is generally faster than that of hindered Trt derivatives netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie.

Steric Hindrance: While protecting groups can introduce steric hindrance, the DMCP group appears to be less sterically demanding than some alternatives like Trt, contributing to its faster coupling kinetics netascientific.comsigmaaldrich.comalfa-chemistry.comscientificlabs.ie.

Coupling Reagents and Yields: this compound is compatible with standard Fmoc SPPS coupling reagents, such as carbodiimides (e.g., DIC/HOBt) and phosphonium/uronium salts (e.g., BOP, HATU) jpt.compeptide.combachem.com. Studies with similar protecting groups, like Fmoc-Asn(Tmob)-OH, coupled with reagents like BOP, have demonstrated rapid coupling and high yields without significant side products nih.gov. This suggests that this compound also achieves good to high coupling yields under optimized conditions.

Stereochemical Implications of Dmcp Protection on Asparagine Residues

The potential for epimerization (racemization) is a critical consideration in peptide synthesis, especially for sensitive amino acids like asparagine.

Epimerization Potential: The provided literature does not directly detail the epimerization potential specifically associated with the DMCP group itself during synthesis or cleavage. However, general principles of peptide synthesis highlight that epimerization is primarily influenced by the choice of coupling reagents, bases used for Fmoc deprotection, and reaction conditions mdpi.comuoguelph.ca.

Minimizing Stereochemical Changes: To minimize epimerization, it is recommended to use optimized coupling reagents (e.g., HATU, HBTU, DIC/HOBt) and to carefully control the conditions during Fmoc deprotection, avoiding excessively strong bases or prolonged exposure peptide.commdpi.comuoguelph.ca. The use of additives like HOBt or HOAt can also suppress racemization peptide.commdpi.com. The compatibility of DMCP with standard Fmoc chemistry suggests it can be effectively used within these optimized protocols.

Methodological Advancements in Fmoc Solid Phase Peptide Synthesis Utilizing Fmoc Asn Dmcp Oh

Optimization of Coupling Conditions for Fmoc-Asn(Dmcp)-OH Incorporation

The optimization of coupling conditions is critical for efficient peptide synthesis. This compound offers inherent advantages that simplify this process compared to older derivatives like Fmoc-Asn(Trt)-OH. A primary benefit is its significantly higher solubility in common SPPS solvents such as dimethylformamide (DMF). merckmillipore.comalfa-chemistry.comdv-expert.org This enhanced solubility allows for the preparation of more concentrated solutions of the amino acid, which helps to drive the coupling reaction forward and improve efficiency. merckmillipore.comalfa-chemistry.com

Research findings indicate that the coupling of Dmcp-protected asparagine is faster than that of the sterically hindered Trt-protected equivalent. merckmillipore.comalfa-chemistry.com This allows for the use of standard coupling reagents and potentially shorter reaction times. For example, in a synthesis utilizing the activator TFFH, the use of Fmoc-Asn(Trt)-OH resulted in significant amounts of a des-Asn byproduct due to incomplete reaction, whereas no such byproduct was generated with this compound. merckmillipore.com This demonstrates that even under conditions that are challenging for the Trt derivative, this compound performs efficiently, suggesting that standard activators like PyBOP® or TBTU are suitable for achieving effective incorporation. merckmillipore.com

| Feature | This compound | Fmoc-Asn(Trt)-OH | Implication for Coupling Optimization |

| Solubility in DMF | High / Clearly soluble merckmillipore.comdv-expert.org | Low merckmillipore.com | Allows for higher reaction concentrations, improving kinetics and efficiency. |

| Coupling Speed | Faster merckmillipore.comalfa-chemistry.com | Slower, sterically hindered merckmillipore.com | Reduces required coupling time, increasing throughput. |

| Side Product Formation | Minimal (e.g., no des-Asn peptide with TFFH) merckmillipore.com | Prone to incomplete coupling byproducts merckmillipore.com | Provides a cleaner crude product and simplifies purification. |

| Protecting Group Cleavage | Rapid alfa-chemistry.com | Sluggish, especially at N-terminus merckmillipore.com | Ensures complete deprotection without harsh, extended conditions. |

This table summarizes a comparative analysis of this compound and Fmoc-Asn(Trt)-OH based on available research data.

Integration of this compound into Automated Solid-Phase Peptide Synthesis Protocols

Automated SPPS has become a cornerstone of peptide research and production, prized for its reproducibility and high throughput. beilstein-journals.orgamericanpeptidesociety.orgnih.gov The integration of this compound into these automated protocols is seamless due to its compatibility with the standard Fmoc/tBu protecting-group strategy. merckmillipore.combeilstein-journals.org The superior chemical properties of this compound allow for significant optimization of automated synthesis cycles.

Modern automated synthesizers often incorporate heating capabilities to overcome difficult couplings, such as those involving sterically hindered amino acids or aggregated sequences. americanpeptidesociety.org While this compound already exhibits rapid coupling, this feature of automated systems can be leveraged to ensure complete incorporation in even the most challenging sequence contexts, further enhancing the reliability of the synthesis.

Strategies for Mitigating Side Reactions During this compound Coupling

The incorporation of asparagine is often plagued by side reactions that can compromise the purity and yield of the target peptide. The use of this compound is itself a primary strategy for mitigating these issues.

One of the most significant side reactions during the activation of unprotected or poorly protected asparagine is the dehydration of the side-chain amide to form a β-cyano-alanine nitrile. scite.ainih.gov The Dmcp group provides complete and stable protection of the side-chain carboxamide, effectively preventing this dehydration reaction from occurring during the carboxyl activation step. merckmillipore.com

Another critical issue, particularly in "difficult" sequences, is peptide aggregation on the solid support. peptide.commerckmillipore.com This phenomenon can block reactive sites, leading to incomplete deprotection and coupling steps. Research indicates that peptides containing Asn(Dmcp) residues exhibit enhanced solubility and a reduced tendency to aggregate during SPPS. merckmillipore.comalfa-chemistry.com This property is crucial for maintaining high synthetic efficiency throughout the elongation of the peptide chain. By preventing aggregation, this compound ensures that the N-terminal amine remains accessible for subsequent coupling cycles.

| Side Reaction | Traditional Challenge with Asn | Mitigation Strategy with this compound |

| Nitrile Formation | Dehydration of the side-chain amide during activation of Fmoc-Asn-OH. scite.ainih.gov | The Dmcp group provides robust protection of the amide, preventing dehydration. merckmillipore.com |

| Peptide Aggregation | Asn-containing sequences can be prone to aggregation, leading to incomplete reactions. merckmillipore.com | Peptides incorporating Asn(Dmcp) show enhanced solubility and reduced aggregation. merckmillipore.comalfa-chemistry.com |

| Incomplete Coupling | Steric hindrance of the Trt group can lead to slow or incomplete reactions, forming truncated (des-Asn) sequences. merckmillipore.com | The less hindered Dmcp group allows for faster and more complete coupling. merckmillipore.com |

This table outlines common side reactions associated with asparagine incorporation in SPPS and the corresponding mitigation provided by the use of this compound.

Impact of this compound on Overall Peptide Elongation Efficiency

The combination of faster coupling reactions and the prevention of side reactions leads directly to a higher yield of the desired full-length peptide and greater purity of the crude product. merckmillipore.com By minimizing the formation of deletion sequences (like des-Asn) and nitrile-modified peptides, the subsequent purification process is significantly simplified.

Furthermore, the mitigation of on-resin aggregation is a key contributor to improved elongation efficiency. merckmillipore.com Aggregation is a major cause of synthesis failure for long or hydrophobic peptides. peptide.commerckmillipore.com By enhancing the solubility of the growing peptide-resin, this compound ensures that the synthesis can proceed smoothly through sequences that would otherwise be considered "difficult." This results in a more reliable synthesis of complex target peptides. The rapid cleavage of the Dmcp group during the final trifluoroacetic acid (TFA) deprotection step ensures that the protecting group is removed efficiently without requiring extended exposure to strong acid, which can damage sensitive residues. merckmillipore.comsigmaaldrich.com

| Feature of this compound | Impact on Elongation Efficiency |

| Enhanced Solubility | Prevents precipitation during coupling; reduces on-resin aggregation, ensuring accessibility of the N-terminus. |

| Faster Coupling Kinetics | Reduces cycle times and minimizes the risk of incomplete reactions, leading to higher crude purity. |

| Robust Side-Chain Protection | Eliminates side reactions like nitrile formation, increasing the yield of the target peptide. |

| Rapid Deprotection | Ensures complete and efficient removal of the side-chain protecting group during final cleavage. |

Comparative Analysis of Asparagine Protecting Groups in Fmoc Spps

Comparative Performance of Dmcp versus Trityl (Trt) Protecting Groups

The trityl (Trt) group has been a long-standing choice for asparagine side-chain protection in Fmoc SPPS. Its primary advantage lies in its ability to prevent the dehydration of the side-chain amide during coupling reactions. However, the use of Fmoc-Asn(Trt)-OH is not without its challenges. One significant drawback is its limited solubility in common SPPS solvents such as dimethylformamide (DMF), which can complicate coupling reactions, particularly at higher concentrations.

Furthermore, the coupling of Dmcp-protected asparagine derivatives has been observed to be faster than that of the sterically hindered Trt derivatives. google.comaltabioscience.com This can be particularly beneficial in the synthesis of long or complex peptides where efficient and rapid couplings are essential to maintain the integrity of the growing peptide chain.

Cleavage of the Dmcp group is also noteworthy for its rapidity, even when the asparagine residue is located at the N-terminus of a peptide. google.comaltabioscience.com While the Trt group is generally removed effectively with standard trifluoroacetic acid (TFA) cleavage cocktails, sluggish deprotection of N-terminal Asn(Trt) residues can sometimes occur, necessitating extended cleavage times of up to four hours. biosynth.com The use of Fmoc-Asn(Dmcp)-OH can circumvent this issue, offering a more reliable and time-efficient deprotection profile. biosynth.com

| Protecting Group | Key Advantages | Key Disadvantages |

| Dmcp | High solubility in DMF google.comaltabioscience.com Faster coupling kinetics google.comaltabioscience.com Rapid cleavage google.comaltabioscience.com Peptides with enhanced solubility google.comaltabioscience.com | Less historical data compared to Trt |

| Trt | Prevents side-chain dehydration | Limited solubility in DMF Slower coupling kinetics Potential for slow cleavage at N-terminus biosynth.com |

Assessment of Dmcp in Relation to Mbh and Tmob Protecting Groups

Beyond the Trt group, other protecting groups such as the 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) have also been utilized for asparagine protection. Both Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH have been shown to couple rapidly and without the side reaction of β-cyanoalanine formation that can occur with unprotected Fmoc-Asn-OH. nih.gov

However, a significant drawback of both Mbh and Tmob is the generation of highly reactive carbonium ions during acidolytic cleavage. These carbocations can lead to the alkylation of sensitive residues within the peptide sequence, particularly tryptophan. nih.gov While the addition of scavengers to the cleavage cocktail can mitigate this side reaction, it remains a considerable concern for peptides containing tryptophan. nih.gov

While direct, quantitative comparative data between Dmcp and Mbh/Tmob is not extensively documented in the literature, the clean cleavage profile of Dmcp, which does not generate highly reactive carbocations in the same manner as Mbh and Tmob, presents a significant potential advantage, especially in the synthesis of peptides containing tryptophan or other easily modifiable residues.

Evaluation of Dmcp's Orthogonality and Compatibility with Other Protecting Strategies

The concept of orthogonality is fundamental to modern peptide synthesis, allowing for the selective removal of different protecting groups without affecting others. biosynth.comcblpatras.grmtoz-biolabs.com The most common orthogonal scheme in SPPS is the use of the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection (e.g., tert-butyl (tBu), Boc, and Trt). cblpatras.griris-biotech.de

The Dmcp group is designed to be compatible with this standard Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF) and is cleaved under the acidic conditions of the final TFA-mediated cleavage from the resin. This compatibility allows for its seamless integration into established SPPS protocols.

The orthogonality of protecting groups is crucial when synthesizing complex peptides with post-translational modifications or when employing strategies that require selective deprotection of side chains on the solid support. While the Dmcp group is primarily designed for final deprotection with TFA, its compatibility with other common protecting groups is a key consideration. It is expected to be stable to the conditions used for the removal of highly acid-labile groups, such as those used for the protection of lysine (B10760008) (e.g., Alloc) or histidine (e.g., Mtt), which can be removed under specific, milder conditions. However, detailed studies on the specific orthogonality of Dmcp with a wide array of such specialized protecting groups are not extensively reported.

| Protecting Group Strategy | Deprotection Condition | Compatibility with Dmcp |

| Fmoc (Nα-protection) | 20% Piperidine in DMF | Yes |

| tBu, Boc, Trt (Side-chain) | ~95% TFA | Yes (cleaved simultaneously) |

| Alloc (Side-chain) | Pd(0) catalyst | Expected |

| Mtt (Side-chain) | Dilute TFA | Expected |

Influence of Protecting Group Choice on Peptide Purity Profiles

Furthermore, the prevention of side reactions is critical for obtaining a high-purity product. The primary side reaction associated with unprotected asparagine is dehydration to β-cyanoalanine. nih.gov Protecting groups like Dmcp, Trt, Mbh, and Tmob effectively prevent this side reaction. However, as previously mentioned, Mbh and Tmob can introduce other impurities through the alkylation of sensitive residues. nih.gov The cleaner cleavage of the Dmcp group is therefore advantageous in minimizing such side products.

Addressing Synthetic Challenges in Complex Peptide Sequences with Fmoc Asn Dmcp Oh

Overcoming Peptide Aggregation Phenomena through Dmcp Protection

Peptide aggregation is a common and problematic phenomenon in solid-phase peptide synthesis (SPPS), particularly as peptide chains grow longer or when hydrophobic residues are prevalent. Aggregation can lead to reduced solubility of the growing peptide chain on the resin, hindering efficient coupling reactions and resulting in truncated or deletion sequences. The Dmcp protecting group, when applied to the asparagine side chain, contributes to mitigating aggregation through several mechanisms. Notably, Fmoc-Asn(Dmcp)-OH exhibits enhanced solubility in common peptide synthesis solvents like Dimethylformamide (DMF) compared to other derivatives such as Fmoc-Asn(Trt)-OH sigmaaldrich.comalfa-chemistry.comnetascientific.com. This improved solubility of the protected amino acid derivative itself can translate to better solubility of the growing peptide chain, thereby reducing the propensity for aggregation during synthesis sigmaaldrich.com. Furthermore, the Dmcp and related cyclopropylmethyl (Dcpm) groups have been associated with the amelioration of aggregation effects in peptide synthesis nih.gov. By modifying the chemical environment of the asparagine side chain, the Dmcp group can disrupt intermolecular interactions that drive aggregation, facilitating smoother and more efficient peptide chain elongation.

Synthesis of "Difficult Peptides" Containing Asparagine Residues

Peptides are often classified as "difficult" due to intrinsic sequence-dependent challenges, with Asparagine residues being a primary culprit. The most significant side reaction associated with Asparagine is aspartimide formation iris-biotech.dersc.orgpeptide.comiris-biotech.debiotage.com. This occurs when the side-chain amide nitrogen of Asparagine attacks the activated carboxyl group of the peptide bond, forming a cyclic aspartimide intermediate. This intermediate is prone to rapid epimerization and subsequent ring-opening, yielding a mixture of undesired α- and β-peptide linkages, as well as piperidides, especially in the presence of bases like piperidine (B6355638) used for Fmoc deprotection iris-biotech.deiris-biotech.de. These side reactions drastically reduce the yield and purity of the desired peptide, often making purification extremely challenging or even impossible iris-biotech.debiotage.com.

This compound is engineered to suppress these detrimental reactions. The Dmcp group provides steric hindrance and potentially alters the electronic properties of the asparagine side chain, effectively preventing the nucleophilic attack required for aspartimide formation sigmaaldrich.comalfa-chemistry.comnetascientific.combiotage.com. Compared to the commonly used trityl (Trt) protecting group for Asn, the Dmcp derivative offers superior performance in preventing aspartimide formation, leading to higher purity and yield of peptides containing sensitive Asn residues sigmaaldrich.comalfa-chemistry.comnetascientific.com. This makes this compound a critical building block for successfully synthesizing peptides that would otherwise be intractable.

Table 1: Comparative Performance in Aspartimide-Prone Sequences

| Feature | Fmoc-Asn(Trt)-OH | This compound | Significance |

| Aspartimide Formation | Significant | Minimal | Reduced side products, improved purity sigmaaldrich.comalfa-chemistry.comnetascientific.com |

| Peptide Yield | Moderate | High | Enhanced efficiency in challenging sequences |

| Coupling Efficiency | Moderate | High | Facilitates faster and more complete coupling sigmaaldrich.comalfa-chemistry.comnetascientific.com |

| DMF Solubility | Moderate | Enhanced | Aids in higher concentration coupling, potentially reducing aggregation sigmaaldrich.comalfa-chemistry.comnetascientific.com |

| Deprotection Ease (Side Chain) | Sluggish | Rapid | Simplifies cleavage and purification, especially for N-terminal Asn sigmaaldrich.com |

Role of Dmcp in Facilitating the Synthesis of Long and Hydrophobic Peptides

The synthesis of long peptides (often exceeding 50 amino acids) and highly hydrophobic peptides presents unique challenges. Long sequences are susceptible to the accumulation of errors with each coupling cycle, and their increasing molecular weight can lead to poor solubility and aggregation on the resin, hindering further synthesis altabioscience.compowdersystems.com. Hydrophobic peptides, by their nature, tend to have limited solubility in polar organic solvents commonly used in SPPS, exacerbating aggregation and coupling issues.

Application of Dmcp Protection in Multimeric Peptide Assembly

Multimeric peptide assembly involves constructing complex architectures such as cyclic peptides, branched peptides, peptide conjugates, or peptide libraries. These advanced applications demand highly specific and robust protecting group strategies to ensure that individual peptide units can be assembled precisely without unwanted side reactions or premature deprotection. While specific studies detailing the application of this compound in multimeric assembly are less prevalent in the general literature compared to its use in linear synthesis, its inherent advantages make it highly suitable for such endeavors.

Compound List

This compound: N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(Dimethylcyclopropylmethyl)-L-Asparagine. A key building block for peptide synthesis, featuring the Fmoc group for N-terminal protection and the Dmcp group for side-chain protection of Asparagine.

Fmoc (9-fluorenylmethoxycarbonyl): A temporary protecting group for the α-amino group of amino acids, widely used in SPPS due to its mild base-labile removal.

Asn (Asparagine): An amino acid with a side chain containing an amide group, which is susceptible to aspartimide formation and other side reactions during peptide synthesis.

Dmcp (Dimethylcyclopropylmethyl): A side-chain protecting group for Asparagine, known for its ability to prevent aspartimide formation and enhance solubility.

Fmoc-Asn(Trt)-OH: N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(Trityl)-L-Asparagine. A commonly used derivative of Asparagine in Fmoc SPPS, often presenting challenges with aspartimide formation and deprotection compared to this compound.

Trt (Trityl): A side-chain protecting group commonly used for Asparagine and other amino acids, known for its acid lability but can be prone to sluggish deprotection.

Piperidine: A secondary amine commonly used in Fmoc SPPS for the removal of the Fmoc protecting group.

TFA (Trifluoroacetic acid): A strong acid widely used in SPPS for the cleavage of the completed peptide from the resin and the removal of most side-chain protecting groups.

DMF (Dimethylformamide): A polar aprotic solvent widely used as the primary solvent in Fmoc SPPS due to its ability to dissolve protected amino acids and swollen resins.

HOBt (Hydroxybenzotriazole): An additive commonly used with coupling reagents to enhance coupling efficiency and suppress racemization. It can also help reduce aspartimide formation when added to the Fmoc deprotection solution.

Advanced Applications and Derivatives in Biomolecular Research

Synthesis of Asparagine-Containing Glycopeptides Utilizing Fmoc-Asn(Dmcp)-OH

The synthesis of N-linked glycopeptides, where a carbohydrate moiety is attached to the side chain of an asparagine residue, is a complex yet crucial area of research for understanding cellular recognition, protein folding, and immune responses. The use of this compound in solid-phase peptide synthesis (SPPS) has demonstrated notable improvements in the efficiency and yield of these intricate molecules.

The Dmcp (dimethylcyclopropyl) protecting group on the asparagine side chain offers enhanced solubility in common organic solvents like dimethylformamide (DMF) compared to the more conventional trityl (Trt) protecting group. sigmaaldrich.comadvancedchemtech.compeptide.compeptide.com This improved solubility facilitates more efficient coupling reactions during SPPS, especially in sequences prone to aggregation. youngin.com Furthermore, the cleavage of the Dmcp group is rapid, which minimizes potential side reactions and degradation of the target glycopeptide. sigmaaldrich.com

While direct comparative studies focusing solely on this compound in glycopeptide synthesis are not extensively detailed in publicly available literature, the established benefits of the Dmcp protecting group in standard peptide synthesis strongly suggest its utility in this more complex application. Researchers have successfully incorporated various glycosylated asparagine building blocks into peptide chains using standard Fmoc-SPPS protocols, and the superior properties of this compound make it a compelling choice for overcoming the synthetic challenges associated with these modifications. youngin.comunifi.itnih.gov

Table 1: Comparison of Protecting Groups for Asparagine in SPPS

| Protecting Group | Key Advantages | Potential Limitations |

| Dmcp | Excellent solubility in DMF, rapid cleavage, faster coupling kinetics, reduces aggregation. sigmaaldrich.comyoungin.com | Less historical data compared to Trt. |

| Trt | Widely used and well-documented. advancedchemtech.compeptide.compeptide.com | Lower solubility in DMF, can be sluggish to cleave, may promote peptide aggregation. advancedchemtech.compeptide.comyoungin.com |

| Mbh/Tmob | Rapid coupling without side reactions. nih.gov | Can generate carbonium ions during cleavage that may modify other residues (e.g., tryptophan). nih.gov |

Engineering of Modified Peptides for Specific Research Applications

The engineering of peptides with specific modifications is a cornerstone of modern biomedical research, enabling the development of therapeutic agents, diagnostic tools, and probes to study biological processes. This compound serves as a critical building block in the synthesis of such modified peptides, where the incorporation of asparagine is essential for structure or function.

The enhanced solubility and faster coupling kinetics associated with this compound are particularly advantageous when synthesizing long or "difficult" peptide sequences, which are often prone to incomplete reactions and the formation of byproducts. youngin.com This allows for the reliable incorporation of asparagine residues into peptides that may also contain other modifications, such as unnatural amino acids, fluorescent labels, or cross-linking agents.

For instance, in the synthesis of peptides designed to study protein-protein interactions or enzyme mechanisms, the precise sequence and purity of the peptide are paramount. The use of this compound can contribute to a higher fidelity synthesis, ensuring that the final product accurately reflects the designed sequence and is free from confounding impurities.

Development of Polyconjugates and Bioconjugates Incorporating this compound Derived Peptides

Polyconjugates and bioconjugates, which involve the covalent attachment of peptides to polymers, lipids, or other biomolecules, are at the forefront of drug delivery and materials science. Peptides synthesized using this compound can be readily incorporated into these larger constructs, leveraging the peptide's biological activity and the carrier's enhanced stability or targeting capabilities.

The synthesis of peptide-polymer conjugates often involves a "grafting-to" approach, where a pre-synthesized peptide is attached to a polymer backbone. The efficiency of the initial peptide synthesis is therefore critical. By using this compound, researchers can produce high-purity asparagine-containing peptides that are ready for conjugation. The resulting bioconjugates can be designed for a variety of applications, including targeted drug delivery, tissue engineering scaffolds, and diagnostic imaging agents. nih.govmdpi.com

The versatility of Fmoc-SPPS allows for the site-specific incorporation of functional groups within the peptide chain that can be used for subsequent conjugation reactions. The reliable synthesis of the peptide component, facilitated by reagents like this compound, is a foundational step in the successful construction of these complex molecular architectures.

Utilization in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. nih.gov The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or modified peptide backbones.

This compound can be a valuable tool in the construction of peptidomimetics where an asparagine-like side chain is a key component of the pharmacophore. The robust nature of the Dmcp protecting group and its compatibility with standard Fmoc-SPPS chemistry allow for its use in the synthesis of complex peptide analogs. upc.edumdpi.com

For example, in the design of enzyme inhibitors or receptor antagonists, the amide side chain of asparagine may be crucial for binding. By using this compound, medicinal chemists can reliably synthesize a series of peptidomimetic candidates with variations in other parts of the molecule to optimize their biological activity. The improved synthetic efficiency offered by this reagent can accelerate the structure-activity relationship (SAR) studies that are central to drug discovery. nih.gov

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Analysis of Fmoc-Asn(Dmcp)-OH and Its Derivatives

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in peptide synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantifying the purity of this compound and its derivatives. Method development typically involves optimizing stationary and mobile phases to achieve efficient separation and detection.

Purity Assessment: this compound typically exhibits a purity of ≥98.0% as determined by HPLC analysis, often measured by area percentage. scientificlabs.iesigmaaldrich.com

Method Development Parameters: Common HPLC methods for Fmoc-amino acid analysis utilize reversed-phase C18 columns. Mobile phases often consist of a mixture of an aqueous buffer (e.g., containing 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is frequently employed to achieve optimal separation of the protected amino acid from potential impurities. google.comdss.go.thnih.govtci-thaijo.orgmdpi.comrsc.org Detection is typically performed using UV absorbance, leveraging the strong UV absorption of the Fmoc group, commonly at wavelengths around 214 nm or 254 nm. nih.gov

Validation: Method validation for HPLC analysis involves assessing parameters such as linearity, accuracy, precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). For instance, studies on similar compounds have reported linear ranges, recoveries between 91% and 109%, and RSDs below 7% for intra-day and inter-day variability. tci-thaijo.orgmdpi.com

Data Table 1: Specifications of this compound

| Parameter | Specification | Method/Note |

| Purity (HPLC) | ≥98.0% (area%) | scientificlabs.iesigmaaldrich.com |

| Purity (TLC) | ≥98.0% | TLC(CMA2) scientificlabs.iesigmaaldrich.com |

| Assay (Acidimetric) | ≥95.0% | scientificlabs.iesigmaaldrich.com |

| Enantiomeric Purity | ≥99.5% (area%) | scientificlabs.iesigmaaldrich.com |

| Water Content | ≤2.00% | Karl Fischer (K. F.) scientificlabs.iesigmaaldrich.com |

| Appearance | White to slight yellow to beige powder | Visual scientificlabs.iesigmaaldrich.com |

| Identity (IR) | Passes test | Infrared Spectroscopy scientificlabs.iesigmaaldrich.com |

Data Table 2: Typical HPLC Parameters for Fmoc Amino Acid Analysis

| Parameter | Typical Value/Description | Reference(s) |

| Column | C18 reversed-phase column (e.g., Discovery C18) | tci-thaijo.orgmdpi.comrsc.org |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% TFA in water, Ammonium acetate buffer) | google.comdss.go.thtci-thaijo.orgmdpi.comrsc.org |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | google.comdss.go.thtci-thaijo.orgmdpi.comrsc.org |

| Gradient Elution | Often used, specific gradient varies by method. | dss.go.thnih.govtci-thaijo.orgmdpi.comrsc.org |

| Isocratic Elution | Can be used for specific applications. | tci-thaijo.orgmdpi.com |

| Flow Rate | ~1 mL/min | google.commdpi.com |

| Detection | UV detection (e.g., 214 nm or 254 nm, due to Fmoc group) | nih.gov |

| Sample Volume | ~10 μL | google.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of chemical reactions, including coupling and deprotection steps in peptide synthesis, and for a qualitative assessment of purity.

Purity and Reaction Monitoring: this compound typically meets a purity standard of ≥98.0% when assessed by TLC. scientificlabs.iesigmaaldrich.com The presence of specific solvent systems, often detailed in manufacturer catalogs, is crucial for effective separation. TLC is routinely used to visualize the consumption of starting materials and the formation of products during synthetic steps involving this compound. amazonaws.com

Spectroscopic Methods for Structural Elucidation of this compound Protected Peptides

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and mass of this compound and the peptides it forms.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is vital for confirming the molecular weight of this compound and for analyzing the structure and sequence of peptides synthesized with it.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the mass-to-charge ratio (m/z) of the compound or its constituent fragments. For Fmoc-protected amino acids and peptides, common ions observed include protonated molecules ([M+H]⁺) or species resulting from the loss of the Fmoc group ([M-Fmoc+H]⁺). nih.govrsc.org Fragment analysis can further aid in sequence verification by identifying characteristic fragment ions (e.g., y-ions) in peptide analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformation of molecules, including this compound and peptides.

Structural Elucidation: NMR techniques, such as ¹H NMR and ¹³C NMR, provide information on the chemical environment of atomic nuclei. Characteristic chemical shifts and coupling patterns allow for the identification of specific protons and carbons within the Fmoc group, the amino acid backbone, and the Dmcp side-chain protection. libretexts.orgoxinst.comweebly.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often employed to establish connectivity between atoms, thereby confirming the complete molecular structure and aiding in conformational analysis. oxinst.comweebly.comnih.gov While specific NMR data for this compound is not detailed in the provided snippets, its identity is confirmed by IR, and NMR is a standard technique for such characterizations. scientificlabs.ie

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is primarily used for confirming the identity of this compound by detecting the presence of characteristic functional groups.

Identity Confirmation: The statement "Identity (IR): passes test" indicates that the IR spectrum of the compound matches a reference standard. scientificlabs.iesigmaaldrich.comcenmed.com

Functional Group Analysis: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. These include:

Amide and Carbamate Carbonyls (C=O): Strong absorptions are expected in the region of 1630-1750 cm⁻¹, arising from the side-chain amide, the Fmoc carbamate, and the carboxylic acid carbonyl. core.ac.uklibretexts.org

N-H Stretches: Medium intensity bands in the 3200-3500 cm⁻¹ range are characteristic of the N-H bonds in the amide and the Fmoc-protected amine. core.ac.uklibretexts.orgoregonstate.edu

C-H Stretches: Absorptions for aliphatic and aromatic C-H bonds are typically observed between 2850-3100 cm⁻¹. core.ac.uklibretexts.orgoregonstate.edu

O-H Stretch: A broad absorption in the 2500-3500 cm⁻¹ range may be present due to the carboxylic acid hydroxyl group. core.ac.uklibretexts.orgoregonstate.edu

Data Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption (cm⁻¹) | Notes | Reference(s) |

| Fmoc Carbamate | C=O | 1700-1750 | Strong absorption | core.ac.uklibretexts.org |

| Carboxylic Acid | C=O | 1700-1725 | Strong absorption | core.ac.uklibretexts.org |

| Amide (side chain) | C=O | 1630-1690 | Strong absorption | core.ac.uklibretexts.org |

| Fmoc Aromatic Rings | C=C | 1450-1600 | Multiple bands | core.ac.ukoregonstate.edu |

| N-H (amide, Fmoc amine) | N-H | 3200-3500 | Medium intensity, may be broadened | core.ac.uklibretexts.orgoregonstate.edu |

| C-H (aliphatic) | C-H | 2850-3000 | Medium to strong | core.ac.uklibretexts.orgoregonstate.edu |

| C-H (aromatic) | C-H | 3000-3100 | Weak to medium, often a shoulder | core.ac.uklibretexts.orgoregonstate.edu |

| O-H (carboxylic acid) | O-H | 2500-3500 | Very broad, can overlap with C-H bands | core.ac.uklibretexts.orgoregonstate.edu |

Compound List:

this compound

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Dmcp)-OH

Fmoc-d-Phe-OH

Fmoc-propargylglycine

Fmoc-Orn(Boc)-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Asn(Mmt)-OH

Fmoc-Asn(γS)(Xan)-OH

Fmoc-Lys(AcS)-OH

Fmoc-β2-Asn(Dmcp)-OH

Fmoc-Cα-Me-Val-OH

Fmoc-Cα-Me-Lys(Boc)-OH

Fmoc-β2-Ala-OH

Fmoc-β2-Lys(Boc)₂-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Gln(Dmcp)-OH

this compound

Future Directions and Emerging Research Perspectives

Innovations in Protecting Group Chemistry for Asparagine

While the Dmcp group offers significant advantages, ongoing research aims to further refine protecting group strategies for asparagine. Innovations are focused on developing new side-chain protecting groups that offer enhanced solubility, faster cleavage kinetics, and even greater resistance to side reactions, particularly in challenging peptide sequences or under demanding synthesis conditions.

Development of Novel Amide Protecting Groups: Research is exploring alternative benzyl (B1604629) ether-based protecting groups or entirely new chemical scaffolds that can be rapidly cleaved under mild conditions, potentially offering greater orthogonality or improved compatibility with specific peptide modifications. The goal is to achieve protection that is robust during synthesis but easily removable without damaging the peptide chain.

Combinatorial Approaches: Investigating combinations of Dmcp with other protecting groups or incorporating novel linker strategies could lead to more efficient and selective peptide assembly. This might involve protecting groups that can be removed sequentially or simultaneously with other functionalities, offering greater control over complex peptide architectures.

Green Chemistry Integration: Future efforts will likely focus on developing protecting groups and their associated deprotection reagents that are more environmentally benign, reducing solvent waste and the use of hazardous chemicals, aligning with the growing emphasis on sustainable chemical synthesis.

Novel Applications of Fmoc-Asn(Dmcp)-OH in Chemical Biology

The inherent stability and efficient coupling of this compound make it an attractive component for sophisticated peptide constructs used in chemical biology. Its application is expected to expand into areas requiring highly specific molecular probes and functionalized peptides.

Peptide-Drug Conjugates (PDCs): this compound can serve as a critical building block in the synthesis of PDCs, where peptides are used to target specific cell receptors or tissues. The Dmcp-protected asparagine residue can be strategically placed within the peptide linker or the targeting moiety to enhance stability and solubility, ensuring efficient drug delivery. Research is exploring its use in PDCs for targeted cancer therapy and other disease areas. mdpi.com

Bioconjugation and Peptide Probes: The Dmcp-protected asparagine can be incorporated into peptides designed as probes for studying biological interactions, such as protein-protein interactions, enzyme-substrate binding, or receptor-ligand recognition. Its stability during synthesis and subsequent conjugation reactions (e.g., with fluorescent dyes or affinity tags) is crucial for creating reliable biological tools.

Synthesis of Glycopeptides and Modified Peptides: Asparagine residues are often involved in N-linked glycosylation. This compound can be used in the synthesis of glycopeptides, where the Dmcp group provides robust protection during the complex glycosylation steps or subsequent peptide assembly. Its compatibility with other protecting groups allows for the construction of peptides with diverse post-translational modifications.

Advancements in Automated Peptide Synthesis Integrating Dmcp Chemistry

The efficiency and solubility advantages offered by this compound are highly compatible with the demands of automated peptide synthesis. Future advancements will likely focus on optimizing its integration into high-throughput and continuous flow synthesis platforms.

High-Throughput Synthesis: The improved solubility and faster coupling kinetics of this compound compared to other asparagine derivatives, such as Fmoc-Asn(Trt)-OH, facilitate its use in automated systems for the rapid synthesis of peptide libraries. This enables faster screening for drug discovery and biological research. alfa-chemistry.comsigmaaldrich.com

Process Optimization and Miniaturization: Future research may focus on optimizing the concentration and delivery of this compound solutions in automated synthesizers, potentially leading to miniaturized synthesis platforms for on-demand peptide production or personalized medicine applications.

Theoretical and Computational Studies of Dmcp-Protected Systems

Computational chemistry plays a vital role in understanding the behavior of protecting groups and optimizing synthesis protocols. Theoretical studies involving this compound are expected to provide deeper insights into its mechanism of action and guide the development of even more advanced protecting group strategies.

Molecular Dynamics Simulations: Computational modeling can elucidate the conformational dynamics of Dmcp-protected asparagine residues within growing peptide chains, predicting their impact on solubility, aggregation, and coupling efficiency. This can help identify sequences where this compound is particularly advantageous.

Quantum Chemical Calculations: Theoretical studies can analyze the electronic properties of the Dmcp group, predicting its stability under various reaction conditions and its cleavage mechanisms. This information can aid in the design of new protecting groups with tailored lability and selectivity.

Predictive Modeling for Synthesis Optimization: Computational tools can be employed to predict optimal coupling reagents, solvents, and deprotection conditions for this compound in complex peptide sequences, thereby minimizing side reactions and maximizing synthetic success rates.

Q & A

Basic Research Questions

Q. What is the role of the Dmcp protecting group in Fmoc-Asn(Dmcp)-OH during solid-phase peptide synthesis?

- The Dmcp (dimethylcyclopropylmethyl) group protects the side-chain amide of asparagine during peptide synthesis, preventing undesired side reactions such as premature deprotection or aggregation. Unlike bulkier groups like Trt (trityl), Dmcp offers steric hindrance while maintaining compatibility with standard coupling reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate). This group is selectively removed under mild acidic conditions (e.g., 1–3 hours in 95% TFA) without alkylating sensitive residues like Trp .

Q. How does this compound compare to Fmoc-Asn(Trt)-OH in terms of coupling efficiency and by-product formation?

- This compound demonstrates superior coupling efficiency in challenging sequences, particularly when Asn is positioned at the N-terminus. Studies show that using Fmoc-Asn(Trt)-OH with TFFH can generate des-Asn by-products (up to 20% in some cases), whereas this compound eliminates this issue entirely due to its optimized steric and electronic properties . The Dmcp group also enhances solubility in organic solvents like DMF, reducing aggregation during chain elongation .

Advanced Research Questions

Q. How can researchers prevent des-Asn by-product formation when incorporating Asn residues using Fmoc chemistry?

- To minimize des-Asn by-products:

- Reagent selection : Use this compound instead of Trt-protected derivatives, as Dmcp’s smaller size reduces steric clashes during activation.

- Coupling conditions : Employ TFFH or OxymaPure/DIC for efficient activation, avoiding carbodiimide-based reagents that may promote side reactions.

- Deprotection timing : Optimize TFA exposure (e.g., 1–3 hours for Dmcp vs. extended times for Trt) to balance complete deprotection and residue integrity .

Q. What analytical techniques are recommended to verify the stability of the Dmcp group under standard peptide synthesis conditions?

- HPLC-MS : Monitor crude peptides for mass shifts indicative of partial deprotection or degradation.

- Infrared spectroscopy : Track characteristic peaks for Dmcp (e.g., C-H stretching at ~2900 cm⁻¹ and P=O vibrations if phosphorous-containing reagents are used) to confirm stability during synthesis .

- Side-chain stability assays : Compare cleavage rates of Dmcp vs. Trt under varying TFA concentrations (e.g., 50–95%) to identify optimal deprotection protocols .

Q. How does the Dmcp group influence the synthesis of glycopeptides or post-translationally modified peptides?

- The Dmcp group’s moderate steric bulk allows for efficient coupling of Asn residues adjacent to glycosylation sites (e.g., N-linked glycans). Unlike Trt, Dmcp does not interfere with enzymatic or chemical glycosylation steps post-synthesis. For example, in synthesizing PNGase-resistant glycopeptides, Dmcp-protected Asn maintains compatibility with glycan-modifying enzymes, whereas Trt may hinder accessibility .

Methodological Considerations

Q. What steps should be taken to validate the purity of this compound before use in peptide synthesis?

- Chromatographic analysis : Use reverse-phase HPLC with UV detection (220 nm) to confirm purity ≥97%.

- NMR characterization : Verify the absence of residual solvents or protecting group fragments by ¹H/¹³C NMR (e.g., absence of trityl protons at ~7.2–7.4 ppm) .

- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]⁺ for C₂₅H₂₈N₂O₅, expected m/z 437.2) to ensure correct stoichiometry .

Q. How can researchers troubleshoot low coupling yields when using this compound in automated synthesizers?

- Activation time : Extend pre-activation time to 5–10 minutes for sterically hindered residues.

- Solvent optimization : Use DMF with 0.1 M OxymaPure to enhance solubility and reduce racemization.

- Double coupling : Implement a second coupling cycle with fresh reagents for problematic sequences (e.g., Asn-Pro motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.